ethyl 2-cyano-2-(2,2-dimethyl-4-phenyloxan-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-(2,2-dimethyl-4-phenyloxan-4-yl)acetate is an organic compound that contains a cyano group, an ester group, and a substituted oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(2,2-dimethyl-4-phenyloxan-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with a suitable oxane derivative under basic conditions. The reaction typically requires a phase transfer catalyst to facilitate the transfer of the reactants between the aqueous and organic phases .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-pressure reactors and advanced catalysts can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(2,2-dimethyl-4-phenyloxan-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The ester group can undergo condensation reactions with amines to form amides or with alcohols to form esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Condensation: Reagents such as hydroxylamine hydrochloride and amines are used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Hydroxamic Acids: Formed from the reaction with hydroxylamine hydrochloride.
Scientific Research Applications
Ethyl 2-cyano-2-(2,2-dimethyl-4-phenyloxan-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(2,2-dimethyl-4-phenyloxan-4-yl)acetate involves its interaction with various molecular targets. The cyano group can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the ester group can undergo hydrolysis to release active intermediates that participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler analog with similar reactivity but lacking the substituted oxane ring.
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate: Contains a dithiane ring instead of an oxane ring, leading to different chemical properties and reactivity.
Uniqueness
Ethyl 2-cyano-2-(2,2-dimethyl-4-phenyloxan-4-yl)acetate is unique due to its substituted oxane ring, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
ethyl 2-cyano-2-(2,2-dimethyl-4-phenyloxan-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-21-16(20)15(12-19)18(14-8-6-5-7-9-14)10-11-22-17(2,3)13-18/h5-9,15H,4,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXEKYTWINJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1(CCOC(C1)(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.